molecular formula C12H10N4OS B13007213 1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B13007213
M. Wt: 258.30 g/mol
InChI Key: CRLHBSUZEUPUDD-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired pyrazolo[3,4-d]pyrimidine-4-thiol . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with various molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The compound’s thiol group plays a crucial role in its reactivity and biological activity .

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unique due to its specific substitution pattern and the presence of a thiol group. Similar compounds include:

Properties

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

1-(3-methoxyphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C12H10N4OS/c1-17-9-4-2-3-8(5-9)16-11-10(6-15-16)12(18)14-7-13-11/h2-7H,1H3,(H,13,14,18)

InChI Key

CRLHBSUZEUPUDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C=N2)C(=S)N=CN3

Origin of Product

United States

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